molecular formula C16H25NO B4107381 N-(2,6-diethylphenyl)-2-methylpentanamide

N-(2,6-diethylphenyl)-2-methylpentanamide

Cat. No. B4107381
M. Wt: 247.38 g/mol
InChI Key: JSMVSJHHWKIYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diethylphenyl)-2-methylpentanamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since been used by millions of people worldwide as a means of protection against mosquito-borne diseases such as malaria, dengue fever, and Zika virus. DEET is a colorless, oily liquid with a slightly sweet odor and is known for its effectiveness in repelling a wide range of insects.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-2-methylpentanamide is not fully understood. It is believed to work by interfering with the insect's olfactory receptors, which are responsible for detecting human scent. N-(2,6-diethylphenyl)-2-methylpentanamide may also interfere with the insect's nervous system, causing it to become disoriented and unable to locate its target.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-2-methylpentanamide has been shown to have low toxicity to humans and other mammals. It is rapidly absorbed through the skin and metabolized in the liver to form inactive metabolites that are excreted in the urine. There is some evidence to suggest that N-(2,6-diethylphenyl)-2-methylpentanamide may have a mild irritant effect on the skin, but this is generally considered to be minimal.

Advantages and Limitations for Lab Experiments

N-(2,6-diethylphenyl)-2-methylpentanamide is widely used as an insect repellent in laboratory experiments. Its effectiveness and low toxicity make it an ideal choice for researchers studying insect behavior and ecology. However, there are some limitations to the use of N-(2,6-diethylphenyl)-2-methylpentanamide in laboratory experiments. For example, N-(2,6-diethylphenyl)-2-methylpentanamide may interfere with the behavior of some insects, making it difficult to study their natural behavior.

Future Directions

There are many potential future directions for research on N-(2,6-diethylphenyl)-2-methylpentanamide. One area of interest is the development of new, more effective insect repellents that are less toxic to humans and the environment. Another area of research is the investigation of the mechanism of action of N-(2,6-diethylphenyl)-2-methylpentanamide, which could lead to the development of new insect control strategies. Finally, there is a need for more research on the ecological impacts of N-(2,6-diethylphenyl)-2-methylpentanamide, particularly on non-target organisms such as birds and fish.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-methylpentanamide has been extensively studied for its effectiveness as an insect repellent. It has been shown to be highly effective against a wide range of insects, including mosquitoes, ticks, and flies. N-(2,6-diethylphenyl)-2-methylpentanamide works by interfering with the insect's ability to detect human scent, making it less attractive to them.

properties

IUPAC Name

N-(2,6-diethylphenyl)-2-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-5-9-12(4)16(18)17-15-13(6-2)10-8-11-14(15)7-3/h8,10-12H,5-7,9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMVSJHHWKIYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=C(C=CC=C1CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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